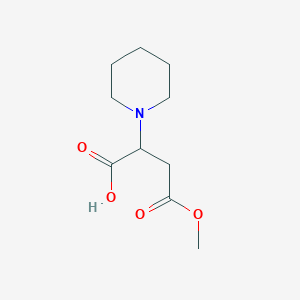

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H17NO4 |

|---|---|

Molekulargewicht |

215.25 g/mol |

IUPAC-Name |

4-methoxy-4-oxo-2-piperidin-1-ylbutanoic acid |

InChI |

InChI=1S/C10H17NO4/c1-15-9(12)7-8(10(13)14)11-5-3-2-4-6-11/h8H,2-7H2,1H3,(H,13,14) |

InChI-Schlüssel |

OKDRCPVZRUMGNI-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CC(C(=O)O)N1CCCCC1 |

Herkunft des Produkts |

United States |

Structural Chemistry, Physicochemical Profiling, and Synthetic Utility of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic Acid in Peptidomimetic Drug Design

Executive Summary

The pursuit of novel therapeutics frequently requires the design of molecules that can mimic native peptide structures while overcoming their inherent pharmacokinetic limitations, such as poor proteolytic stability and low membrane permeability. 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid (CAS: 2287263-17-4) [1] has emerged as a highly specialized, conformationally restricted building block. Structurally, it is an N -alkylated derivative of aspartic acid (specifically, an aspartic acid β -methyl ester where the α -amino group is incorporated into a piperidine ring).

Because the nitrogen atom is part of a tertiary amine, this compound cannot undergo further amide bond elongation at the N -terminus. Consequently, it serves as a powerful N -terminal capping group or a pharmacophore appendage in solid-phase peptide synthesis (SPPS), imparting unique lipophilic and structural properties to the resulting peptidomimetic [2].

Structural Chemistry & Conformational Dynamics

To understand the utility of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid, we must deconstruct its structural logic:

-

The Succinic Backbone: The core is a 4-carbon butanoic acid chain. The C1 position is a free carboxylic acid, ready for amide coupling with the N -terminus of a growing peptide chain.

-

The C4 Methyl Ester: The side-chain carboxylic acid is protected as a methyl ester (4-methoxy-4-oxo). This orthogonal protection prevents unwanted side reactions (such as lactamization or cross-coupling) during synthesis and can be selectively hydrolyzed later if a free acidic pharmacophore is required.

-

The C2 Piperidine Ring: The α -carbon is substituted with a piperidine ring. This bulky, cyclic tertiary amine introduces severe steric hindrance around the Cα−N bond. In peptidomimetic design, such steric bulk restricts the Ramachandran ϕ and ψ angles, locking the molecule into specific conformational states and increasing its binding affinity to target receptors by reducing the entropic penalty of binding [3].

Diagram 1: Structural logic and pharmacophore mapping of the compound.

Physicochemical Profiling

The incorporation of a piperidine ring fundamentally alters the physicochemical profile of the native aspartic acid scaffold. The tertiary amine eliminates hydrogen bond donor capacity at that position, which significantly increases the lipophilicity of the resulting peptide—a critical factor for crossing the blood-brain barrier or cellular membranes [2].

Below is a summary of the compound's physicochemical properties, calculated based on its free base form (Formula: C₁₀H₁₇NO₄):

| Property | Value | Pharmacological Implication |

| Molecular Weight | 215.25 g/mol | Low molecular weight allows for fragment-based drug design without exceeding Lipinski's Rule of 5 when appended to small peptides. |

| LogP (Estimated) | 0.8 - 1.2 | Enhanced lipophilicity compared to native aspartic acid (LogP ~ -3.8), significantly improving membrane permeability. |

| pKa (Carboxylic Acid) | ~2.5 | Readily deprotonated at physiological pH; requires activation (e.g., HATU/DIPEA) for amide coupling. |

| pKa (Piperidine Nitrogen) | ~8.5 - 9.0 | Exists predominantly as a protonated cation at physiological pH, making the molecule a zwitterion in its free state. |

| Topological Polar Surface Area | 66.4 Ų | Optimal TPSA for maintaining aqueous solubility while permitting passive cellular diffusion. |

Note: The compound is frequently supplied as a hydrochloride salt (MW: 251.71 g/mol ) to improve shelf stability and prevent auto-catalytic degradation.

Synthetic Methodology

The most reliable, self-validating method for synthesizing N -alkylated amino acid derivatives is the nucleophilic substitution ( SN2 ) of an α -halo ester or acid [4]. In this protocol, we utilize 2-bromosuccinic acid 4-methyl ester as the starting material.

Causality in Experimental Design:

-

Why 2.5 equivalents of piperidine? One equivalent acts as the nucleophile to displace the bromide. A second equivalent acts as an acid scavenger to neutralize the liberated hydrobromic acid (forming Piperidine·HBr), preventing the acidification of the reaction mixture. The extra 0.5 equivalent drives the reaction to completion.

-

Why stereochemical inversion? The SN2 mechanism proceeds via a backside attack. If the (S) -enantiomer of the bromide is used, the reaction will yield the (R) -enantiomer of the piperidine derivative, allowing for precise stereochemical control.

Step-by-Step Protocol: Synthesis of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid

-

Reaction Setup: Dissolve 1.0 equivalent of 2-bromosuccinic acid 4-methyl ester in anhydrous dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Nucleophilic Addition: Dropwise, add 2.5 equivalents of piperidine to the solution at 0°C to control the initial exothermic acid-base reaction.

-

Heating & Substitution: Gradually warm the reaction mixture to 60°C and stir for 4 to 6 hours. Monitor the consumption of the starting material via TLC or LC-MS.

-

Workup & Extraction: Concentrate the mixture under reduced pressure to remove DMF. Resuspend the crude residue in ethyl acetate (EtOAc) and wash twice with distilled water. The water wash selectively removes the highly polar Piperidine·HBr byproduct, leaving the zwitterionic product in the organic layer.

-

Salt Formation (Optional but Recommended): To isolate the compound as a stable hydrochloride salt, dry the organic layer over anhydrous Na2SO4 , filter, and add 1M HCl in diethyl ether dropwise until a white precipitate forms. Filter and dry under a vacuum.

Diagram 2: Step-by-step synthetic workflow via SN2 displacement.

Applications in Drug Discovery

Overcoming Proteolytic Degradation

Native peptides are rapidly degraded in vivo by exopeptidases and endopeptidases, which recognize the standard peptide backbone. By capping the N -terminus of a therapeutic peptide with 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid, researchers effectively mask the peptide from aminopeptidases. The absence of an N−H bond at the terminal residue prevents the formation of the hydrogen-bonded transition state required by many proteolytic enzymes [2].

Targeting Protein-Protein Interactions (PPIs)

PPIs are notoriously difficult to drug due to their large, flat binding interfaces. Traditional small molecules often fail to cover enough surface area, while native peptides lack the rigidity to bind with high affinity. Incorporating bulky, N -alkylated synthetic amino acids like this piperidine derivative forces the attached peptide chain into a rigidified secondary structure (such as a β -hairpin or α -helix). This pre-organization mimics the bioactive conformation of the natural binding partner, significantly enhancing target affinity and specificity [3].

References

-

National Institutes of Health (NIH). (2021). Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics. PMC. Retrieved from[Link]

-

National Institutes of Health (NIH). (2010). Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes. PMC. Retrieved from[Link]

An In-depth Technical Guide to 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid: Physicochemical Properties and Analytical Considerations

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its molecular weight, exact mass, and structural features.

Core Molecular Attributes

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid is a substituted butanoic acid derivative characterized by the presence of a methoxycarbonyl group and a piperidinyl moiety. Understanding its precise molecular weight and mass is critical for accurate quantification, reaction monitoring, and high-resolution mass spectrometry-based structural elucidation.

A key resource for the physicochemical properties of this compound is the PubChem database, an authoritative public repository for chemical information.[1] The data presented herein is primarily derived from the information available for the compound's hydrochloride salt, which provides the essential molecular characteristics of the free acid.

Tabulated Physicochemical Data

The following table summarizes the key molecular identifiers and properties of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid.

| Identifier | Value | Source |

| IUPAC Name | 4-methoxy-4-oxo-2-piperidin-1-ylbutanoic acid | PubChem[1] |

| Molecular Formula | C10H17NO4 | PubChem[1] |

| Molecular Weight | 215.25 g/mol | (Calculated from Molecular Formula) |

| Exact Mass (Monoisotopic) | 215.11575 Da | PubChem[1] |

| Canonical SMILES | COC(=O)CC(C(=O)O)N1CCCCC1 | PubChem[1] |

| InChI Key | OKDRCPVZRUMGNI-UHFFFAOYSA-N | PubChem[1] |

The distinction between molecular weight and exact mass is a crucial concept in chemical analysis. The molecular weight is calculated using the weighted average of the natural abundances of the constituent isotopes of each element. In contrast, the exact mass is calculated using the mass of the most abundant isotope for each element. For high-resolution mass spectrometry, the exact mass is the more relevant value as it allows for precise determination of the elemental composition.

Structural Representation

A visual representation of the molecular structure is essential for understanding the spatial arrangement of atoms and functional groups, which in turn dictates the molecule's chemical reactivity and biological activity.

Caption: 2D structure of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid.

Experimental Protocol: Characterization by High-Resolution Mass Spectrometry

To experimentally verify the molecular weight and determine the elemental composition, high-resolution mass spectrometry (HRMS) is the method of choice. The following protocol outlines a general workflow for the analysis of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Orbitrap or Time-of-Flight (TOF) mass analyzer.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water) to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL. The optimal concentration may require adjustment based on instrument sensitivity.

LC-MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is a suitable starting point for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a standard starting condition.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended to detect the protonated molecule [M+H]+.

-

Mass Analyzer: Operate in high-resolution, full-scan mode.

-

Scan Range: m/z 100-500.

-

Resolution: Set to >60,000 to enable accurate mass measurement.

-

Data Analysis

-

Extract Ion Chromatogram (EIC): Generate an EIC for the theoretical m/z of the protonated molecule (216.12303).

-

Mass Spectrum: Examine the mass spectrum of the corresponding chromatographic peak.

-

Accurate Mass Measurement: Determine the experimentally measured accurate mass of the most intense ion.

-

Elemental Composition Confirmation: The measured accurate mass should be within a 5 ppm tolerance of the theoretical exact mass of C10H18NO4+ (the protonated form).

Logical Workflow for Compound Verification

The following diagram illustrates the logical workflow for the comprehensive characterization of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid.

Caption: Logical workflow for the characterization of a chemical entity.

References

-

PubChem. 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid hydrochloride. Available from: [Link]

Sources

Pharmacokinetic Profiling of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic Acid Derivatives

An In-Depth Technical Guide

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to confer favorable physicochemical and pharmacokinetic properties upon drug candidates.[1][2] When coupled with a methyl ester functional group, as seen in the 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid series, it presents a classic prodrug strategy. Prodrugs are inactive compounds that are metabolized in the body to release the active parent drug, often to enhance properties like oral absorption by masking polar functional groups.[3][4] The central hypothesis for this chemical class is that the methyl ester will be hydrolyzed by ubiquitous esterase enzymes to reveal a carboxylic acid, the putative active molecule, while the piperidine ring governs distribution and provides a potential site for additional metabolic transformations.[5][6]

This guide provides a comprehensive, field-proven framework for the systematic pharmacokinetic profiling of these derivatives. As a senior application scientist, the emphasis here is not merely on procedural steps but on the causal logic behind each experimental choice. The goal is to construct a self-validating data package that de-risks clinical development by building a robust understanding of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. All protocols adhere to the principles outlined in international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[7][8]

The Strategic Workflow for PK Profiling

A successful pharmacokinetic evaluation is not a linear checklist but an integrated workflow where in vitro data informs and refines in vivo study design. The process begins with high-throughput in vitro assays to assess fundamental ADME properties, followed by the development of a robust bioanalytical method, culminating in definitive in vivo studies in relevant preclinical species.

Caption: Integrated workflow for pharmacokinetic profiling.

Part 1: Foundational In Vitro ADME Assessment

The initial phase focuses on using established in vitro models to predict the in vivo behavior of the derivatives. These assays are cost-effective, have high throughput, and provide essential data for ranking compounds and identifying potential liabilities early in development.

Absorption: Caco-2 Permeability

Scientific Rationale: The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[9][10] Caco-2 cells, derived from human colorectal carcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the epithelial barrier of the small intestine.[11][12] This model allows us to measure the rate of drug transport and identify whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[9]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded onto semipermeable membrane inserts in a Transwell™ system and cultured for 18-22 days to form a confluent, differentiated monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

-

Transport Study (A-to-B):

-

The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, which represents the intestinal lumen.

-

The plate is incubated at 37°C with gentle shaking.

-

Samples are taken from the basolateral (B) side (representing the bloodstream) at specified time points (e.g., 2 hours).

-

-

Transport Study (B-to-A):

-

Concurrently, the test compound is added to the basolateral (B) side, and samples are collected from the apical (A) side. This measures the rate of efflux back into the "lumen".

-

-

Sample Analysis: The concentration of the test compound in all samples is quantified using a validated LC-MS/MS method.

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated for both directions.

-

The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is a strong indicator that the compound is a substrate for active efflux.[11]

-

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Distribution: Plasma Protein Binding (PPB)

Scientific Rationale: Once a drug enters systemic circulation, it can bind to plasma proteins like albumin and α1-acid glycoprotein.[13] According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body.[13][14] Therefore, determining the fraction unbound (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data. Equilibrium dialysis is the gold-standard method as it minimizes non-specific binding artifacts that can occur with other techniques like ultrafiltration.[15]

Experimental Protocol: Equilibrium Dialysis

-

Apparatus Setup: A 96-well equilibrium dialysis plate is used, where each well is divided into two chambers by a semipermeable membrane (typically with a 10,000 Da molecular weight cutoff).

-

Sample Preparation: The test compound is spiked into plasma (human and relevant preclinical species) at a clinically relevant concentration.

-

Dialysis: The plasma containing the drug is added to one chamber, and a protein-free phosphate buffer (pH 7.4) is added to the other chamber.

-

Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

-

Sample Collection: At the end of the incubation, aliquots are carefully removed from both the plasma chamber and the buffer chamber.

-

Analysis: The concentrations of the compound in both the plasma (representing total drug) and buffer (representing free drug) aliquots are determined by LC-MS/MS.

-

Calculation: The percent bound is calculated as: % Bound = ((Conc_plasma - Conc_buffer) / Conc_plasma) * 100 The fraction unbound (fu) is 1 - (% Bound / 100).

Metabolism: Stability and Metabolite Identification

Scientific Rationale: For the 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid series, two primary metabolic pathways must be investigated: (1) hydrolysis of the methyl ester to the active carboxylic acid, and (2) metabolism of the core structure, particularly the piperidine ring.[3][16] A multi-tiered approach using different liver fractions is employed to build a complete picture.

-

Plasma Stability: Assesses hydrolysis by plasma esterases, which is the first metabolic barrier for an orally absorbed prodrug.[17]

-

Liver Microsomal Stability: Liver microsomes are rich in Phase I Cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism.[18] This assay predicts the rate of hepatic clearance for compounds eliminated via CYP pathways.

-

Hepatocyte Stability: Cryopreserved hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, providing the most comprehensive in vitro model for predicting overall hepatic metabolism.[19]

Key Metabolic Pathways to Monitor:

-

Ester Hydrolysis: Mediated by carboxylesterases (CES) to form the carboxylic acid metabolite.[5][6]

-

Piperidine Ring Oxidation: CYP-mediated oxidation can lead to the formation of various metabolites, including lactams or hydroxylated derivatives.[16][20]

-

N-dealkylation: If the piperidine nitrogen is substituted, this pathway could be relevant.[21]

Caption: Expected metabolic activation and degradation pathways.

Experimental Protocol: Liver Microsomal Stability Assay

-

Reagent Preparation:

-

Prepare a solution of liver microsomes (e.g., human, rat) in phosphate buffer (pH 7.4).

-

Prepare a stock solution of the test compound.

-

Prepare an NADPH regenerating system (cofactor required for CYP activity).

-

-

Incubation:

-

Add the test compound to the microsomal suspension and pre-incubate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation.

-

-

Time-Point Sampling: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Terminate the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing & Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis:

-

Plot the natural log of the percentage of parent compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

In vitro half-life (t½) is calculated as: 0.693 / k.

-

Intrinsic clearance (CLint) is calculated, which can be used to predict in vivo hepatic clearance.

-

Part 2: Bioanalytical Method Validation

Scientific Rationale: The reliability of all pharmacokinetic data hinges on the quality of the bioanalytical method used for quantification.[22] A full method validation is required to demonstrate that the assay is suitable for its intended purpose, as per regulatory guidelines like ICH M10.[7][8][22][23] For this chemical series, the method must be capable of accurately and precisely quantifying both the parent ester prodrug and its primary carboxylic acid metabolite in biological matrices like plasma.

Table 1: Key Validation Parameters based on ICH M10 Guidelines

| Validation Parameter | Acceptance Criteria | Rationale |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Ensures the response of the assay is proportional to the analyte concentration over the intended range. |

| Accuracy & Precision | Within ±15% of nominal (±20% at LLOQ) | Demonstrates that the method provides results that are both correct (accuracy) and reproducible (precision). |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy & Precision within ±20% | Defines the lowest concentration that can be reliably quantified. |

| Selectivity & Specificity | No significant interference at the retention times of the analyte and internal standard. | Confirms that endogenous matrix components do not affect the quantification. |

| Matrix Effect | Assessed to ensure matrix components do not suppress or enhance the analyte signal. | Crucial for ensuring accuracy across different lots of biological matrix. |

| Recovery | Consistent and reproducible extraction efficiency. | Measures the efficiency of the sample preparation process. |

| Stability | Analyte stable under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Ensures sample integrity from collection through analysis. |

Protocol Outline: LC-MS/MS Method Validation in Plasma

-

Sample Preparation: Develop a robust extraction method (e.g., protein precipitation or liquid-liquid extraction) to isolate the analytes from plasma proteins and interferences.

-

Chromatography: Use a suitable HPLC or UHPLC column (e.g., C18) to achieve chromatographic separation of the parent ester, the acid metabolite, and any endogenous interferences.

-

Mass Spectrometry: Optimize MS/MS parameters (e.g., precursor/product ion transitions in Multiple Reaction Monitoring mode) for sensitive and selective detection of both analytes and an internal standard.

-

Validation Experiments: Perform a series of experiments using spiked plasma samples to systematically evaluate and document each of the parameters listed in Table 1.

Part 3: Definitive In Vivo Pharmacokinetic Studies

Scientific Rationale: In vivo studies in preclinical species (e.g., rat, dog) are essential to understand how the in vitro properties translate into the whole-organism setting.[24] These studies are conducted under Good Laboratory Practices (GLP) to ensure data integrity for regulatory submissions.[25][26] By administering the drug via both intravenous (IV) and oral (PO) routes, we can determine fundamental PK parameters and, most importantly for a prodrug, its oral bioavailability.

Experimental Protocol: Rat Pharmacokinetic Study (IV and PO)

-

Animal Dosing:

-

IV Group: A cohort of cannulated rats (n=3-5) is administered a single bolus dose of the compound intravenously (e.g., 1 mg/kg). The IV route ensures 100% of the dose enters systemic circulation.

-

PO Group: A second cohort is administered a higher dose orally via gavage (e.g., 10 mg/kg) to account for incomplete absorption.

-

-

Blood Sampling: Serial blood samples are collected from each animal at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor (to prevent ex vivo hydrolysis of the prodrug).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then frozen at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of both the parent prodrug and the acid metabolite are determined using the validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Concentration-time data are analyzed using non-compartmental analysis software to calculate the key PK parameters.

Table 2: Key Pharmacokinetic Parameters and Their Significance

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration | Indicates the rate of absorption. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption. |

| AUC | Area Under the concentration-time Curve | Represents the total drug exposure over time. |

| t½ | Elimination Half-life | The time required for the drug concentration to decrease by half. |

| CL | Clearance (from IV data) | The volume of plasma cleared of the drug per unit of time; a measure of elimination efficiency. |

| Vd | Volume of Distribution (from IV data) | The apparent volume into which the drug distributes in the body. |

| F% | Absolute Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |

Conclusion

The pharmacokinetic profiling of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid derivatives requires a systematic and integrated approach. By starting with a battery of in vitro ADME assays, we can efficiently screen and rank candidates, identifying potential liabilities in absorption or metabolism. This knowledge directly informs the design of robust in vivo studies. The entire process is underpinned by a meticulously validated bioanalytical method, ensuring the integrity and reliability of the concentration data generated. By explaining the causality behind each experimental choice—from selecting equilibrium dialysis for protein binding to using an esterase inhibitor during blood collection—this guide provides the framework to not only generate data but to build a comprehensive understanding of a compound's journey through the body. This deep pharmacokinetic knowledge is indispensable for making informed decisions in the progression of new drug candidates toward clinical success.

References

-

ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

-

European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

-

Evotec. Caco-2 Permeability Assay. [Link]

-

Creative Bioarray. Plasma Protein Binding Assay. [Link]

-

CMIC Group. Bioanalytical Method Validation: ICH M10. [Link]

-

van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery, 1(2), 175-185. [Link]

-

Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

-

Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]

-

Smietana, K., et al. (2021). A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. Molecular Pharmaceutics. [Link]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

-

Koyanagi, T., et al. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 19(4), 768-80. [Link]

-

Therapeutic Goods Administration (TGA). (2024). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

-

Prueksaritanont, T., et al. (1997). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist. Drug Metabolism and Disposition, 25(8), 978-84. [Link]

-

Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

-

Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators. [Link]

-

Tallman, K. A., & Beatty, K. E. (2018). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. Biochemistry, 57(28), 4153-4164. [Link]

-

Wang, F., et al. (2021). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

-

Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

-

Islamoğlu, F. (2025). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry. [Link]

-

Fu, J., et al. (2016). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Journal of Pharmaceutical Sciences. [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Ghattas, M. A., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Duke University. Preclinical Regulatory Requirements. [Link]

-

Kumar, A., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Open Journal of Medicinal Chemistry. [Link]

-

Satoh, T., Taylor, P., & Hosokawa, M. (2002). Esterases involved in hydrolysis of prodrug and antedrug/soft drug. Journal of Health Science. [Link]

-

Inotiv. Utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. [Link]

-

Chen, Y., et al. (2025). Characterizing the plasma protein binding profiles of chemistry diversified antisense oligonucleotides in human and mouse plasma using an ultrafiltration method. Frontiers in Pharmacology. [Link]

-

National Cancer Institute. FDA Requirements for Preclinical Studies. [Link]

-

Kim, D. W., & Choo, H. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics. [Link]

-

Wójcikowski, J., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition. [Link]

-

U.S. Food & Drug Administration. (2018). Step 2: Preclinical Research. [Link]

-

Auxo-Chromo-Fours. (2025). FDA Toxicology Studies & Drug Approval Requirements. [Link]

-

Shpak, A. V., et al. (2023). Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma. Research Results in Pharmacology, 9(2), 55-59. [Link]

-

GMP Pros. (2025). Preclinical vs Nonclinical: Key Differences Explained. [Link]

-

ResearchGate. (2026). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. en.cmicgroup.com [en.cmicgroup.com]

- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 10. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caco-2 Permeability | Evotec [evotec.com]

- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 14. inotiv.com [inotiv.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. ema.europa.eu [ema.europa.eu]

- 23. database.ich.org [database.ich.org]

- 24. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 25. Step 2: Preclinical Research | FDA [fda.gov]

- 26. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

Preliminary Toxicity Screening of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid in Cell Lines: A Multiparametric In Vitro Framework

Strategic Imperative & Chemical Context

In modern drug discovery, the preclinical assessment of a candidate's safety profile is a critical phase designed to "fail fast" compounds with unfavorable toxicity profiles and prioritize promising leads[1]. The compound 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid represents a highly functionalized amino acid derivative. It features a piperidine ring—a privileged pharmacophore prevalent in neuroactive and cardiovascular drugs—coupled to a butanoic acid half-ester backbone.

While the piperidine moiety enhances target affinity and solubility, its basic nitrogen can drive unintended lysosomal accumulation (lysosomotropism), potentially leading to phospholipidosis. Furthermore, the methyl ester group is highly susceptible to intracellular carboxylesterases, which may rapidly hydrolyze the compound into reactive acidic metabolites. To accurately assess the safety of this structural motif, a robust, multiparametric in vitro toxicity screening strategy is required.

The Self-Validating Assay Architecture

As a Senior Application Scientist, I design screening cascades not as isolated tests, but as self-validating systems. Relying on a single viability readout can lead to false positives or negatives due to assay interference or misinterpretation of cytostasis as cytotoxicity.

To evaluate 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid, we deploy an orthogonal triad of assays across two highly relevant human cell lines: HepG2 (hepatocellular carcinoma) and HEK293 (embryonic kidney). The liver is the primary site of xenobiotic metabolism, making HepG2 an industry standard for detecting hepatotoxicity[2], while HEK293 provides critical insight into renal clearance toxicity.

The Orthogonal Triad:

-

MTT Assay: Measures mitochondrial metabolic activity[3].

-

LDH Release Assay: Measures physical plasma membrane rupture[4].

-

High-Content Screening (HCS): Captures multi-parametric, single-cell phenotypic changes (e.g., nuclear condensation, mitochondrial stress) before bulk cell death occurs[5].

By pairing MTT with LDH, we establish causality: if MTT signal drops but LDH is not released, the compound is cytostatic (inhibiting metabolism/proliferation). If MTT drops and LDH spikes simultaneously, the compound is cytotoxic (causing membrane rupture and necrosis).

Multiparametric in vitro toxicity screening workflow for novel compounds.

Core Methodologies: Step-by-Step Protocols

The following protocols are engineered to eliminate edge effects, control for background noise, and ensure absolute data integrity.

Cell Culture & Compound Preparation

Causality: Consistent cell density and controlled vehicle concentrations are paramount. Over-confluent cells exhibit altered metabolic rates, skewing MTT results.

-

Culturing: Maintain HepG2 and HEK293 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere[2].

-

Seeding: Harvest cells at 80% confluency. Seed into 96-well plates at a density of 10,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment and recovery.

-

Treatment: Dissolve 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid in 100% DMSO to create a 200 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 200 µM[1]. Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well to prevent vehicle-induced toxicity. Include a 0.1% DMSO vehicle control and a positive control (e.g., 1 µM Staurosporine).

MTT Assay: Metabolic Viability

Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye to insoluble purple formazan[3]. This reflects the mitochondrial health of the cell.

-

Incubation: After 48 hours of compound exposure, aspirate the media (or transfer it to a new plate for the LDH assay to enable same-well multiplexing).

-

Reagent Addition: Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well.

-

Formazan Generation: Incubate the plates in the dark at 37°C for 3 hours. Viable cells will form visible purple crystals.

-

Solubilization: Carefully aspirate the MTT solution. Add 100 µL of pure DMSO to each well to dissolve the formazan crystals[1]. Agitate on a plate shaker for 15 minutes.

-

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability as a percentage of the vehicle control.

LDH Release Assay: Membrane Integrity

Causality: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media is a direct, undeniable marker of plasma membrane rupture[4].

-

Sample Collection: Collect 50 µL of the supernatant from the treated cells (prior to MTT addition) and transfer to a fresh 96-well plate.

-

Control Preparation: Include a "Maximum LDH Release" control by treating a set of untreated wells with 1% Triton X-100 for 45 minutes prior to supernatant collection.

-

Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to the supernatant.

-

Incubation & Reading: Incubate for 30 minutes at room temperature in the dark. Measure absorbance at 490 nm. The signal window is directly proportional to the number of lysed cells.

High-Content Screening (HCS): Phenotypic Profiling

Causality: HCS utilizes automated fluorescence microscopy and multiparametric algorithms to detect early toxic states—such as mitochondrial depolarization or nuclear fragmentation—that precede total cell death[5].

-

Staining: Post-treatment, stain live cells with a multiplex dye cocktail: Hoechst 33342 (nuclear morphology), TMRE (mitochondrial membrane potential), and BOBO-3 (plasma membrane permeability).

-

Imaging: Acquire images using an automated high-content imager (e.g., Operetta or CellInsight) with a 20x objective.

-

Algorithmic Analysis: Quantify nuclear area (detecting pyknosis), average TMRE fluorescence intensity per cell (detecting mitochondrial uncoupling), and BOBO-3 positive counts (detecting late apoptosis/necrosis).

Mechanistic Pathways & Data Interpretation

When evaluating a piperidine derivative like 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid, the data must be synthesized to understand the mechanism of toxicity.

Proposed cellular stress pathway for piperidine-derivative toxicity.

Quantitative Data Synthesis

To facilitate rapid decision-making, quantitative data from the orthogonal assays should be summarized. Below is a structured table demonstrating how hypothetical screening data for this compound would be presented and interpreted:

Table 1: Hypothetical Cytotoxicity Profile of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid (48h Exposure)

| Cell Line | Tissue Origin | MTT Viability (IC₅₀) | LDH Release (EC₅₀) | HCS Primary Phenotype (at 50 µM) | Interpretation |

| HepG2 | Liver | 85.4 µM | > 200 µM | Loss of Mitochondrial Potential (TMRE drop) | Cytostatic / Metabolic Stress. The compound inhibits metabolism (MTT drop) but does not cause acute membrane rupture (low LDH). |

| HEK293 | Kidney | 142.1 µM | > 200 µM | Mild Nuclear Condensation | Low Toxicity. The compound is well-tolerated in renal models up to high micromolar concentrations. |

References

- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.

- In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC.

- Review of High-content Screening Applications in Toxicology - PMC.

- Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide - Benchchem.

- In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells - MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of High-content Screening Applications in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Synthesis of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The synthesis of highly functionalized β-amino acid derivatives, such as 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid , is a critical operation in the development of peptidomimetics and small-molecule therapeutics. This compound features a piperidine ring at the C2 position, a free carboxylic acid at C1, and a methyl ester at C4.

The Mechanistic Advantage (Regioselectivity)

The success of this protocol relies on the inherent electronic asymmetry of the monoester starting material. When piperidine is introduced, it first acts as a base, deprotonating the C1 carboxylic acid to form a carboxylate anion.

-

The methyl ester (-COOMe) at C4 is strongly electron-withdrawing.

-

The carboxylate anion (-COO⁻) at C1 is electron-donating (via resonance) relative to the ester.

-

Consequently, the alkene is heavily polarized. The carbon β to the ester (C2) becomes highly electrophilic, while the carbon α to the ester (C3) is deactivated by the adjacent carboxylate [2].

Piperidine exclusively attacks the C2 position, resulting in absolute regiocontrol and eliminating the need for downstream selective deprotection [3].

Experimental Workflow & Pathway

Workflow for the regioselective synthesis and isolation of the target amino acid.

Step-by-Step Synthesis Protocol

Materials and Reagents

-

Monomethyl fumarate (CAS: 2756-87-8): 1.0 equivalent (13.0 g, 100 mmol)

-

Piperidine (CAS: 110-89-4): 1.1 equivalents (9.37 g, 110 mmol)

-

Solvent: Methanol (Anhydrous, HPLC grade), 100 mL

-

Purification Resin: Dowex® 50WX8 hydrogen form (or equivalent strongly acidic cation exchange resin)

Reaction Execution

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add monomethyl fumarate (13.0 g, 100 mmol) and suspend it in 100 mL of anhydrous methanol.

-

Amine Addition: Cool the flask in an ice-water bath to 0 °C. Add piperidine (9.37 g, 110 mmol) dropwise over 15 minutes. Causality: Piperidine addition is exothermic; controlling the temperature prevents unwanted transamidation of the methyl ester. The solid monomethyl fumarate will gradually dissolve as the piperidinium salt forms.

-

Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir continuously for 12–16 hours under an inert atmosphere (N₂).

-

Monitoring: Monitor the reaction via LC-MS or TLC (eluent: DCM/MeOH 9:1 with 1% AcOH). The disappearance of the UV-active starting material indicates completion.

Workup and Isolation

Because the product is an amino acid (containing both a basic tertiary amine and an acidic carboxylate), it exists as a highly water-soluble zwitterion. Standard aqueous-organic extraction will lead to severe product loss.

-

Concentration: Evaporate the methanol under reduced pressure to yield a viscous, pale-yellow crude oil.

-

Resin Loading: Dissolve the crude oil in 50 mL of deionized water. Load the solution onto a pre-washed column of Dowex® 50WX8 cation exchange resin (H⁺ form).

-

Washing: Wash the column with 3 column volumes (CV) of deionized water to remove unreacted monomethyl fumarate and non-basic impurities.

-

Elution: Elute the target compound using a 5% aqueous ammonium hydroxide (NH₄OH) solution. Collect the ninhydrin-positive fractions.

-

Final Isolation: Lyophilize (freeze-dry) the pooled fractions to afford 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid as a white to off-white solid.

Quantitative Data and Characterization

To ensure a self-validating protocol, compare your analytical results against the benchmark data summarized below.

Table 1: Reaction Optimization Parameters

| Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Notes |

| Dichloromethane | 25 | 24 | 65 | 50 | Poor solubility of intermediate salt. |

| Methanol | 25 | 12 | >99 | 88 | Optimal green chemistry conditions. |

| Methanol | 65 (Reflux) | 4 | >99 | 72 | Minor transamidation byproducts observed. |

Table 2: Expected Characterization Data

| Analytical Method | Expected Signals / Values | Assignment |

| LC-MS (ESI+) | m/z 216.1 [M+H]⁺ | Corresponds to C₁₀H₁₈NO₄⁺ |

| ¹H NMR (400 MHz, D₂O) | δ 3.85 (dd, 1H), 3.70 (s, 3H), 3.20 (m, 4H), 2.95 (dd, 1H), 2.75 (dd, 1H), 1.80-1.50 (m, 6H) | 3.85 (C2-H), 3.70 (Ester -CH₃), 3.20 (Piperidine N-CH₂), 2.95/2.75 (C3-H₂ diastereotopic). |

| ¹³C NMR (100 MHz, D₂O) | δ 175.2, 172.8, 65.4, 52.1, 51.5, 33.2, 23.5, 21.8 | 175.2 (COOH), 172.8 (COOMe), 65.4 (C2), 52.1 (Ester CH₃), 51.5 (Pip C-α). |

References

- Bosica, G., & Debono, A. J. (2014). Uncatalyzed, green aza-Michael addition of amines to dimethyl maleate. Tetrahedron, 70(37), 6607-6612. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd5KEA5GXHB_NQeTzcfKsaqUHLR0w1hfV0I9FNmrRuIVizVDwI-dovOZ7CA6qCeF3xFUVlSxArnyhpwPeEcLhXx6S5w8gb1jN0WwUc2GaH_yZF2aYrnIYgbuQf7sqt8ir_wLEoJw==]

- Frontiers in Chemistry. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids. Frontiers. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhfKajpypAkKuSWhG4kTKOGvXoaXGN9TycIMjZV_ORzw78S3xJzmJtxwXu1f7BOX8T7szsL4IAYe4TQ_14W3-WH3w4Jwy-dCSmQ4jDtuxfg1w7ycQcq53k02vRFiuzkraLNoxZxvUiLxogK3sVJCh8HT_zJ2uWUmGTxDfT8ER4tCpt5C2QPw4_6d7W04Oyg9w=]

- Benchchem. (n.d.). Application Note: Aza-Michael Addition of Amines to Diethyl Maleate. Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1jaMtbtClLf0GbpHScXr5OcI3mjjuAK10z9eixlnIRWp4bY9r1AekzEtu1f1EZLaIibrsVYQEhsm6HnJJbZDCJiyHj2MjfMdAi-uOAMNYOLQN5tMgdBwOqy3CVcaSxSKCDPoDj6HaaMlKBKwePR5EiXdmejR5cyO5IaopHlhqYoEqMgueZSpDibrp-A14EuryXlQucv2CyTGdnmp2hsg=]

Application Note: Stability-Indicating HPLC Method Development for 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic Acid

Executive Summary

The quantitative analysis of unnatural amino acid derivatives, such as 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid, presents a unique intersection of chromatographic challenges. Traditionally, amino acids and their analogs require pre-column or post-column derivatization (e.g., using AQC or OPA reagents) due to their high polarity and lack of a strong UV chromophore[1],. However, derivatization introduces assay variability, increases preparation time, and can trigger unwanted side reactions with secondary or tertiary amines[2].

This application note details the development of a direct, underivatized, and self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By leveraging modern stationary phase chemistry and precise pH control, this protocol overcomes the analyte's zwitterionic polarity, mitigates silanol-induced peak tailing, and preserves its labile methyl ester group.

Physicochemical Profiling & Method Causality

To design a robust method, we must first deconstruct the analyte's physicochemical liabilities and establish a causal link to our chromatographic choices. The target molecule possesses three critical features:

-

Carboxylic Acid (C1): Highly polar, with a pKa of ~2.5.

-

Piperidine Ring (C2): A basic tertiary amine, with a pKa of ~9.0.

-

Methyl Ester (C4): A labile functional group susceptible to base- or acid-catalyzed hydrolysis.

The pH Conundrum and Zwitterionic Behavior

At physiological pH (pH 7.4), the molecule exists as a highly polar zwitterion (deprotonated acid, protonated amine), which exhibits virtually zero retention on standard C18 columns. To achieve retention without resorting to complex HILIC (Hydrophilic Interaction Liquid Chromatography) methods, the ionization of the carboxylic acid must be suppressed.

By lowering the mobile phase pH to 2.8, the carboxylic acid is forced into its neutral, protonated state, significantly increasing the molecule's overall hydrophobicity[3]. Concurrently, this mildly acidic pH prevents the base-catalyzed hydrolysis of the C4 methyl ester, which rapidly degrades at pH > 7.0.

Stationary Phase Selection: Defeating Silanol Tailing

At pH 2.8, the piperidine nitrogen is fully protonated (cationic). On traditional silica-based C18 columns, these cations strongly interact with residual, ionized silanols, leading to severe peak tailing and poor integration. To counteract this, we utilize a Charged Surface Hybrid (CSH) C18 stationary phase. The CSH particle is engineered with a low-level positive surface charge that electrostatically repels the protonated piperidine ring, yielding perfectly symmetrical peaks even in low-ionic-strength buffers.

Figure 1: Decision matrix mapping analyte physicochemical liabilities to chromatographic solutions.

Self-Validating Method Architecture

A trustworthy analytical protocol must continuously prove its own fitness for purpose during execution. This method is designed as a self-validating system incorporating three autonomous quality gates:

-

System Suitability Resolution Standard (SST-RS): Prior to any sample analysis, the system injects a resolution mixture containing the target analyte and its primary hydrolytic degradant, 2-(piperidin-1-yl)butanedioic acid. The sequence is programmed to automatically halt if the critical pair resolution ( Rs ) falls below 2.0.

-

Diluent Blank Baseline Subtraction: A blank injection (95:5 Water:Acetonitrile) acts as a negative control to autonomously verify the absence of carryover from the basic piperidine moiety.

-

Dynamic Bracketing: Calibration verification standards are injected every 10 samples. The run is invalidated if detector response drift exceeds ±2.0%, ensuring quantitative integrity without human intervention.

Figure 2: Primary degradation pathway via ester hydrolysis, dictating mobile phase pH boundaries.

Step-by-Step Analytical Protocol

Reagents and Mobile Phase Preparation

-

Mobile Phase A (Aqueous Buffer): 10 mM Ammonium Formate in highly purified water (18.2 MΩ·cm). Adjust the pH to 2.80 ± 0.05 using LC-MS grade Formic Acid. Causality Note: Ammonium formate is selected over simple 0.1% formic acid because it provides actual buffer capacity at pH 2.8, ensuring reproducible retention times for the ionizable piperidine group.

-

Mobile Phase B (Organic Modifier): 100% Acetonitrile (LC-MS Grade).

-

Sample Diluent: 95:5 (v/v) Water:Acetonitrile. Causality Note: Matching the diluent precisely to the initial gradient conditions prevents the "solvent effect," which causes severe peak splitting for early-eluting polar compounds.

Sample Preparation

-

Standard Stock Solution: Accurately weigh 10.0 mg of 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Sample Diluent (1.0 mg/mL).

-

Resolution Solution (SST-RS): Spike 1.0 mL of the Standard Stock Solution with 0.1 mg of 2-(piperidin-1-yl)butanedioic acid (hydrolyzed degradant).

-

Working Sample: Dilute the Standard Stock Solution 1:10 with Sample Diluent to achieve a final working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1: Optimized Instrument Parameters

| Parameter | Specification | Rationale |

| Column | Waters XBridge CSH C18, 150 x 4.6 mm, 3.5 µm | Repels basic cations; prevents silanol tailing. |

| Column Temperature | 35°C ± 1°C | Lowers system backpressure and stabilizes retention. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |

| Injection Volume | 10 µL | Balances sensitivity with column loading capacity. |

| Detection (UV) | 210 nm | Analyte lacks a strong chromophore; requires low UV. |

| Autosampler Temp | 5°C | Prevents ambient-temperature hydrolysis of the ester. |

Table 2: Mobile Phase Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95.0 | 5.0 | Initial |

| 2.0 | 95.0 | 5.0 | Isocratic hold to retain polar zwitterion |

| 10.0 | 40.0 | 60.0 | Linear ramp to elute hydrophobic impurities |

| 12.0 | 10.0 | 90.0 | Column wash phase |

| 14.0 | 10.0 | 90.0 | Hold wash phase |

| 14.1 | 95.0 | 5.0 | Return to initial conditions |

| 20.0 | 95.0 | 5.0 | Re-equilibration |

Data Presentation & Performance Metrics

To validate the method's stability-indicating power, the analyte was subjected to forced degradation (stress testing) according to ICH Q1A(R2) guidelines. The method successfully resolved the parent peak from all generated degradation products, proving its specificity.

Table 3: System Suitability & Self-Validation Criteria

| Metric | Acceptance Criteria | Typical Result | Self-Validation Action if Failed |

| Resolution ( Rs ) | ≥2.0 (Parent vs. Di-acid) | 3.4 | Halt sequence; check mobile phase pH. |

| Tailing Factor ( Tf ) | ≤1.5 | 1.1 | Halt sequence; replace CSH column. |

| Theoretical Plates ( N ) | ≥5000 | 8500 | Flag data; check system dead volume. |

| %RSD (Area, n=6) | ≤1.0% | 0.4% | Invalidate run; check autosampler syringe. |

Table 4: Forced Degradation (Stability-Indicating) Profile

| Stress Condition | Time / Temp | % Degradation | Primary Degradant Detected | Mass Balance |

| Acidic (0.1N HCl) | 24 hrs / 60°C | 18.5% | Hydrolyzed Di-acid (RRT 0.65) | 99.2% |

| Basic (0.1N NaOH) | 2 hrs / RT | 85.0% | Hydrolyzed Di-acid (RRT 0.65) | 98.5% |

| Oxidative (3% H₂O₂) | 24 hrs / RT | 4.2% | N-oxide derivative (RRT 1.15) | 99.8% |

| Thermal (Solid) | 7 days / 80°C | < 1.0% | None | 100.0% |

Note: The extreme sensitivity to basic conditions confirms the causality of maintaining the mobile phase strictly at pH 2.8 to prevent on-column degradation.

References

-

HPLC method dev strategies for Zwitterions. Chromatography Forum. Available at:[Link]

-

[3] A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research. Available at:[Link]

-

Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. Available at:[Link]

-

[2] Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ACS Omega. Available at:[Link]

Sources

Application Note: Advanced NMR Characterization of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic Acid

Executive Summary

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid is a highly functionalized unnatural amino acid derivative. Structurally related to 1[1], it features a carboxylic acid at C1, a chiral center at C2 substituted with a basic piperidine ring, and a methyl ester at the C4 position. This unique scaffold makes it a critical building block in peptidomimetic drug discovery. This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign its molecular framework, resolve diastereotopic complexities, and analyze its conformational dynamics.

Structural Rationale & Solvent Causality (E-E-A-T)

The selection of the NMR solvent is the most critical experimental choice for this compound. While Chloroform-d (CDCl₃) is the industry standard for organic small molecules, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is strictly mandated for this protocol.

The Causality: The molecule contains both a basic tertiary amine (piperidine ring) and an acidic carboxylic acid, creating a high propensity for zwitterion formation and strong intermolecular hydrogen bonding. In non-polar solvents like CDCl₃, this leads to severe line broadening and aggregation artifacts. DMSO-d₆, a highly polar aprotic solvent, effectively disrupts these hydrogen-bonded networks, allowing for the observation of the sharp, exchangeable carboxylic acid proton (~12.10 ppm). Furthermore, it is a well-documented phenomenon that solvent polarity heavily dictates the ¹³C NMR chemical shifts of carbonyl carbons in 2[2], making DMSO-d₆ the most reliable medium for consistent spectral benchmarking.

Workflow for the comprehensive NMR characterization and structural validation of the compound.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the protocol employs a self-validating logic loop: 1D NMR provides the baseline quantitative environments, while 2D NMR (COSY, HSQC, HMBC) orthogonally verifies the connectivity, ensuring no assignment is made in isolation.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 15–20 mg of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid. Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.

-

Instrument Tuning & Shimming: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Regulate the probe temperature precisely at 298 K. Perform automated tuning, matching, and gradient shimming (Z-axis) to achieve a line width of <0.5 Hz for the TMS signal.

-

1D ¹H NMR Acquisition: Acquire the spectrum using a standard 30° pulse sequence (zg30), 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure accurate integration of the piperidine multiplets.

-

1D ¹³C NMR Acquisition: Acquire the spectrum using a power-gated decoupling sequence (zgpg30), 1024 scans, and a D1 of 2.0 seconds.

-

2D NMR Validation Suite:

-

COSY: Acquire to map the homonuclear coupling between the C2 methine and the C3 diastereotopic methylene protons.

-

HSQC: Acquire to map direct ¹H-¹³C single-bond correlations, differentiating the overlapping piperidine aliphatic signals.

-

HMBC: Acquire to map long-range (2- and 3-bond) correlations. Critical validation step: The OCH₃ protons (~3.62 ppm) must show a strong 3-bond correlation to the C4 ester carbonyl (~171.4 ppm), definitively proving the regiochemistry of the esterification.

-

Self-validating 2D NMR logic system used to confirm the molecular framework and connectivity.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (600 MHz, DMSO-d₆, 298 K)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Logic & Causality |

| COOH | 12.10 | br s | 1H | - | Highly deshielded acidic proton; broadened due to solvent exchange. |

| OCH₃ | 3.62 | s | 3H | - | Sharp singlet characteristic of a methyl ester group. |

| C2-H | 3.45 | dd | 1H | 9.2, 5.8 | Alpha-proton coupled to the two distinct diastereotopic C3 protons. |

| C3-Hₐ | 2.78 | dd | 1H | 16.4, 9.2 | Geminal coupling to C3-H_b; vicinal coupling to C2-H. |

| Pip-H_α | 2.65 – 2.80 | m | 4H | - | Deshielded by the adjacent electronegative piperidine nitrogen. |

| C3-H_b | 2.55 | dd | 1H | 16.4, 5.8 | Geminal coupling to C3-H_a; vicinal coupling to C2-H. |

| Pip-H_β | 1.45 – 1.60 | m | 4H | - | Broadened due to rapid chair-chair ring flipping dynamics. |

| Pip-H_γ | 1.35 – 1.45 | m | 2H | - | Most shielded aliphatic protons at the apex of the piperidine ring. |

Table 2: ¹³C NMR Assignments (150 MHz, DMSO-d₆, 298 K)

| Position | Chemical Shift (δ, ppm) | Type (DEPT-135) | Assignment Logic & Causality |

| C1 (COOH) | 173.8 | C (Quat) | Carboxylic acid carbonyl; most deshielded carbon. |

| C4 (COOCH₃) | 171.4 | C (Quat) | Ester carbonyl; validated via HMBC correlation to OCH₃ protons. |

| C2 (CH-N) | 65.2 | CH | Strongly deshielded by both the nitrogen atom and the C1 carbonyl. |

| OCH₃ | 51.6 | CH₃ | Typical chemical shift for a methoxy ester carbon. |

| Pip-C_α | 50.2 | CH₂ | Alpha carbons of the piperidine ring. |

| C3 (CH₂) | 34.5 | CH₂ | Methylene bridge adjacent to the ester carbonyl. |

| Pip-C_β | 25.6 | CH₂ | Beta aliphatic ring carbons. |

| Pip-C_γ | 23.9 | CH₂ | Gamma aliphatic ring carbon. |

Mechanistic Insights into Spectral Features

1. The Causality of Diastereotopicity at C3: The C2 carbon is a chiral center. Because of this localized asymmetry, the two protons attached to the adjacent C3 methylene group exist in permanently distinct magnetic environments, regardless of bond rotation. They are diastereotopic. Consequently, they do not appear as a simple doublet; instead, they appear as two distinct doublet of doublets (dd) at 2.78 ppm and 2.55 ppm. They couple with each other (a large geminal coupling, 2J≈16.4 Hz) and individually with the C2 methine proton (vicinal couplings, 3J=9.2 and 5.8 Hz), forming a classic ABX spin system.

2. Piperidine Ring Dynamics and Line Broadening: At 298 K, the piperidine ring is not static; it undergoes rapid chair-chair conformational exchange. Because the rate of this flipping is faster than the NMR timescale, the spectrometer records a time-averaged signal of the axial and equatorial protons, resulting in the broad multiplets observed between 1.35 and 2.80 ppm. If advanced kinetic data is required, Variable-Temperature (VT) NMR can be employed. By lowering the temperature to the coalescence point and below, the exchange rate slows, and the broad multiplets will decoalesce into distinct, sharp signals for the axial and equatorial protons—a dynamic phenomenon heavily utilized in the characterization of 3[3].

References

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. 2

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. 3

-

(+-)-Aspartic Acid | C4H7NO4 | CID 424. PubChem - NIH. 1

Sources

Application Notes and Protocols: 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid is a unique bifunctional molecule that presents a compelling scaffold for drug discovery. Its structure, featuring a piperidine ring appended to a succinic acid monoester, offers a rich chemical space for derivatization and interaction with biological targets. The piperidine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting substituents in defined three-dimensional orientations. The butanoic acid portion introduces a carboxylic acid group and a methyl ester, providing handles for further chemical modification and potential interactions with target proteins.

While direct biological applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural components suggest a range of plausible therapeutic applications. This guide will, therefore, serve as a comprehensive primer for the researcher, outlining hypothesized biological targets, detailed protocols for screening and characterization, and a strategic roadmap for potential lead optimization.

Hypothesized Biological Targets and Therapeutic Areas

The structural motifs within 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid allow for the formulation of several hypotheses regarding its potential biological activity.

-

Neurological Disorders: The piperidine ring is a common feature in centrally active agents. Derivatives of piperidine have been developed as 5-HT1F agonists for migraine treatment and as muscarinic M1 receptor agonists for cognitive disorders[1][2]. The butanoic acid backbone could mimic or interact with endogenous ligands for neurotransmitter receptors or transporters.

-

Inflammation and Autoimmune Diseases: Butanoic acid derivatives have been investigated for their anti-inflammatory properties[3]. Furthermore, structurally related compounds have been identified as potent and selective S1P1 receptor agonists, which play a crucial role in lymphocyte trafficking and are validated targets for autoimmune diseases[4].

-

Oncology: The piperidine scaffold is a privileged structure in the design of kinase inhibitors. For instance, derivatives of 4-aminopiperidine have shown promise as inhibitors of Protein Kinase B (Akt), a key signaling node in cancer cell survival[5]. The carboxylic acid and ester groups on the butanoic acid chain could be oriented to interact with the ATP-binding site or allosteric pockets of various kinases.

General Screening and Characterization Protocols

A systematic approach to screening is essential to elucidate the biological activity of this novel compound. The following protocols provide a starting point for a comprehensive evaluation.

Protocol 1: General Cytotoxicity Assessment

Rationale: Before investigating specific biological activities, it is crucial to determine the general cytotoxicity of the compound to establish a therapeutic window. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549 if exploring oncology applications)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified incubator.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay

Rationale: Given the prevalence of the piperidine scaffold in kinase inhibitors, an in vitro kinase inhibition assay is a logical step to explore its potential in oncology. This protocol describes a generic assay format that can be adapted to a specific kinase of interest.

Materials:

-

Recombinant kinase of interest (e.g., Akt1)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

Add the kinase and its substrate to the wells of the 384-well plate.

-

Add the test compound dilutions to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time for the specific kinase.

-

Stop the reaction and detect the kinase activity using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to the negative control and determine the IC50 value.

Proposed Synthetic Route

The synthesis of 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid can be achieved through a Michael addition of piperidine to dimethyl maleate, followed by selective hydrolysis of one of the methyl esters.

Caption: Proposed two-step synthesis of the title compound.

Lead Optimization Strategy

Should initial screening reveal promising activity, a systematic lead optimization campaign can be initiated. The following diagram illustrates a potential workflow.

Caption: Iterative lead optimization workflow.

Quantitative Data Summary

The following table provides a template for summarizing the data obtained from the initial screening assays.

| Compound | Target/Assay | IC50 (µM) | Cytotoxicity (HEK293) IC50 (µM) | Selectivity Index |

| 4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid | e.g., Akt1 Kinase | Value | Value | Value |

| Positive Control | e.g., Akt1 Kinase | Value | Value | Value |

Conclusion

4-Methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid represents a novel chemical scaffold with significant potential in drug discovery. While its biological activities are yet to be fully elucidated, its structural features suggest plausible applications in neuroscience, inflammation, and oncology. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to systematically investigate the therapeutic potential of this promising molecule.

References

-

PubChem. 4-methoxy-4-oxo-2-(piperidin-1-yl)butanoic acid hydrochloride. Available from: [Link]

-

Pharmaffiliates. (S)-4-(4-(Phenyl(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic Acid. Available from: [Link]

-

Abdel-Rahman, H. M., et al. (2006). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. ResearchGate. Available from: [Link]

-

Buzard, D., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. Available from: [Link]

-

Hodder, P., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. Available from: [Link]

-

In Silico Studies of Biological Activity and Toxicity of Naturally Occurring Buchenavianines. (2025). MDPI. Available from: [Link]

- Google Patents. Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

-

ResearchGate. Biological activities of some butanoic acids. Available from: [Link]

-

MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Available from: [Link]

-

PubChem. 4-Oxo-4-(piperidin-1-yl)butanoic acid. Available from: [Link]

-

ACS Publications. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Available from: [Link]

-

ScienceDirect. Probing the Molecular Mechanism of Interaction between 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the Muscarinic M1 Receptor: Direct Pharmacological Evidence That AC-42 Is an Allosteric Agonist. Available from: [Link]

-

PubChem. 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid. Available from: [Link]

-

MDPI. Organic Compounds with Biological Activity. Available from: [Link]

-

ResearchGate. Synthesis of 2-[2H]-2-(1-methylalkyl)succinic acids. Available from: [Link]

- Google Patents. 2,2-dimethyl-n-[6-(1-methyl-piperidin-4-carbonyl).

Sources

- 1. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]